Potent α3β4 nAChR Antagonism: A Head-to-Head Comparison with Leading Tool Compounds
2,4-Dichloro-N,N-diisopropylbenzamide displays potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) in a cellular functional assay [1]. Its potency (IC50 of 1.8 nM) is comparable to AT-1001, one of the most selective α3β4 antagonists reported (Ki of 2.4 nM) [2], and is more potent than the α-conotoxin derivative [S9K]TxID (IC50 of 6.9 nM) [3]. This level of potency positions it among the most active α3β4 nAChR antagonists identified to date [1][2].
| Evidence Dimension | α3β4 nAChR Antagonism Potency |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | AT-1001: Ki = 2.4 nM; [S9K]TxID: IC50 = 6.9 nM |
| Quantified Difference | Target compound is 1.3-fold more potent than AT-1001 and 3.8-fold more potent than [S9K]TxID. |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux [1]. |
Why This Matters
This demonstrates that 2,4-Dichloro-N,N-diisopropylbenzamide is a legitimate, high-potency tool for studying α3β4 nAChR function and its role in nicotine addiction, warranting its selection over less potent or uncharacterized benzamide alternatives.
- [1] EcoDrugPlus Database. (2025). Antagonist activity at alpha3beta4 nAChR receptor. University of Helsinki. View Source
- [2] Toll, L., et al. (2012). AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats. Neuropsychopharmacology, 37, 1367–1376. View Source
- [3] Yu, J., et al. (2014). A Single Amino Acid Substitution in α-Conotoxin TxID Reveals a Specific and High-Affinity α3β4 Nicotinic Acetylcholine Receptor Antagonist. Journal of Medicinal Chemistry, 57(8), 3511–3521. View Source
